2-(5-Methylpyridin-2-yl)morpholine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(5-methylpyridin-2-yl)morpholine |
InChI |
InChI=1S/C10H14N2O/c1-8-2-3-9(12-6-8)10-7-11-4-5-13-10/h2-3,6,10-11H,4-5,7H2,1H3 |
InChI Key |
LMZPBWYIZAHANB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2CNCCO2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 5 Methylpyridin 2 Yl Morpholine
Retrosynthetic Analysis of the 2-(5-Methylpyridin-2-yl)morpholine Scaffold
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. fiveable.meamazonaws.com This process involves mentally breaking key chemical bonds, known as disconnections, which correspond to reliable forward chemical reactions. amazonaws.com
For this compound, the primary disconnection is the C-N bond between the pyridine (B92270) and morpholine (B109124) rings. This approach simplifies the target molecule into two key synthons: a 5-methyl-2-pyridyl electrophile and a morpholine nucleophile. The corresponding chemical reactions for this disconnection are typically nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. researchgate.net
Further retrosynthetic analysis of the 5-methylpyridine precursor might involve disconnections of the methyl group or transformations to introduce a suitable leaving group at the 2-position, such as a halogen. Similarly, the morpholine ring can be retrosynthetically disconnected to simpler acyclic precursors, such as amino alcohols. organic-chemistry.org
Precursor Synthesis and Functionalization Strategies
The successful synthesis of the target molecule hinges on the efficient preparation of its constituent rings, the 5-methylpyridine and morpholine moieties, each appropriately functionalized for the subsequent coupling reaction.
Synthesis of 5-Methyl-2-pyridyl Precursors
A variety of methods exist for the synthesis of 5-methyl-2-pyridyl precursors. One common strategy involves the functionalization of commercially available 3-methylpyridine (B133936). For instance, 3-methylpyridine 1-oxide can be reacted with a trialkylamine and an electrophilic compound to form an ammonium (B1175870) salt. This intermediate can then be treated with hydrogen bromide to yield 2-amino-5-methylpyridine. google.com
Alternatively, 2-hydroxy-5-methylpyridine (B17766) can serve as a starting material. This compound can be converted to a triflate, 5-methyl-2-(trifluoromethanesulfonyl)oxypyridine, by reaction with trifluoromethanesulfonic anhydride. orgsyn.org This triflate is an excellent electrophile for subsequent coupling reactions. Another approach starts from propionaldehyde (B47417) and an acrylic compound, which react to form a 2-formylpentanoic compound. This intermediate can be cyclized to a dihydropyridone, which is then oxidized to 2-hydroxy-5-methylpyridine and can be subsequently halogenated. google.com
The synthesis of substituted pyridyl ligands can also be achieved through the reaction of brominated methylpyridines with organolithium reagents followed by reaction with an appropriate metal chloride. unizar.es
Table 1: Synthesis of 5-Methyl-2-pyridyl Precursors
| Starting Material | Reagents | Product | Application |
|---|---|---|---|
| 3-Methylpyridine 1-oxide | 1. Trialkylamine, Electrophile 2. HBr | 2-Amino-5-methylpyridine | Precursor for further functionalization |
| 2-Hydroxy-5-methylpyridine | Trifluoromethanesulfonic anhydride, Pyridine | 5-Methyl-2-(trifluoromethanesulfonyl)oxypyridine | Electrophile for coupling reactions |
| Propionaldehyde, Acrylic compound | 1. Base 2. Cyclization 3. Oxidation 4. Halogenation | 2-Halo-5-methylpyridine | Electrophile for coupling reactions |
Synthesis and Derivatization of Morpholine Rings
Morpholine and its derivatives are versatile building blocks in organic synthesis. e3s-conferences.org The synthesis of the morpholine ring itself can be accomplished through various methods. A common approach involves the cyclization of 1,2-amino alcohols. organic-chemistry.org For instance, reacting morpholine with ethyl chloroacetate (B1199739) in the presence of a base yields morpholin-N-ethyl acetate, which can be further derivatized. researchgate.netuobaghdad.edu.iq
Another strategy involves the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate, which provides a straightforward route to N-monoalkylated products that can then be cyclized to form the morpholine ring. organic-chemistry.org Iron(III) can catalyze the diastereoselective synthesis of substituted morpholines from 1,2-amino ethers or 1,2-hydroxy amines. organic-chemistry.org The derivatization of the morpholine ring can be achieved through various reactions, including the introduction of substituents at the nitrogen atom or on the carbon framework of the ring. researchgate.netuobaghdad.edu.iq
C-N Bond Formation Approaches for Pyridyl-Morpholine Linkage
The final and crucial step in the synthesis of this compound is the formation of the C-N bond connecting the two heterocyclic rings. Two primary strategies are employed for this transformation: nucleophilic aromatic substitution and transition metal-catalyzed coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) is a powerful method for forming C-N bonds on electron-deficient aromatic rings like pyridine. nih.govyoutube.com In this reaction, a nucleophile, in this case, the nitrogen atom of the morpholine ring, attacks an electron-deficient pyridyl carbon bearing a suitable leaving group, such as a halogen. youtube.com The reaction proceeds through a high-energy anionic intermediate, and the stability of this intermediate is key to the reaction's success. stackexchange.com
For the synthesis of this compound, a 2-halo-5-methylpyridine would be reacted with morpholine. The reaction is typically carried out in a suitable solvent, often at elevated temperatures, and in the presence of a base. nih.gov The regioselectivity of the attack is directed to the 2- and 4-positions of the pyridine ring, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, providing stabilization. stackexchange.com The nature of the leaving group can influence the reaction rate, with fluoride (B91410) often being the most reactive. nih.gov
Table 2: Nucleophilic Aromatic Substitution for Pyridyl-Morpholine Linkage
| Pyridyl Precursor | Nucleophile | Conditions | Product |
|---|---|---|---|
| 2-Chloro-5-methylpyridine (B98176) | Morpholine | Base, Heat | This compound |
Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.orgyoutube.com This reaction offers a versatile and often milder alternative to traditional SNAr reactions, with a broader substrate scope and greater functional group tolerance. wikipedia.org
In the context of synthesizing this compound, the Buchwald-Hartwig amination would involve the coupling of a 2-halo-5-methylpyridine or a 5-methyl-2-pyridyl triflate with morpholine. orgsyn.org The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. libretexts.org The catalytic cycle involves the oxidative addition of the pyridyl halide or triflate to the Pd(0) catalyst, followed by coordination of the morpholine, deprotonation by a base, and finally, reductive elimination to afford the desired product and regenerate the Pd(0) catalyst. youtube.comlibretexts.org
The choice of ligand for the palladium catalyst is crucial for the success of the reaction. Bulky, electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald, are often employed to facilitate the key steps of the catalytic cycle. youtube.com The reaction conditions, including the choice of base, solvent, and temperature, are optimized to achieve high yields. researchgate.net
Table 3: Buchwald-Hartwig Amination for Pyridyl-Morpholine Linkage
| Pyridyl Precursor | Amine | Catalyst System | Base | Solvent | Product |
|---|---|---|---|---|---|
| 2-Bromo-5-methylpyridine | Morpholine | Pd(OAc)2, Ligand | NaOtBu | Toluene (B28343) | This compound |
Alternative Cyclization or Condensation Routes
The formation of the morpholine ring attached to the 5-methylpyridine scaffold can be achieved through several strategic bond-forming reactions. The primary disconnection points are typically the C-N or C-O bonds of the morpholine ring.
Route A: Intramolecular N-Arylation (Buchwald-Hartwig Amination)
A prevalent method for forming aryl amine bonds is the Palladium-catalyzed Buchwald-Hartwig amination. This approach involves the intramolecular cyclization of an N-substituted ethanolamine (B43304) derivative. The synthesis would begin with a suitable precursor, 2-chloro-5-methylpyridine, which is reacted with ethanolamine. The resulting intermediate, 2-((5-methylpyridin-2-yl)amino)ethan-1-ol, can then undergo a base-mediated intramolecular cyclization. A more direct and common variant involves the reaction of 2-chloro-5-methylpyridine with a protected ethanolamine, such as N-(2-hydroxyethyl)acetamide, followed by deprotection and cyclization, or a direct intramolecular cyclization of the N-aryl-2-ethanolamine intermediate.
Alternatively, a direct intermolecular coupling between 2-chloro-5-methylpyridine and morpholine can be envisioned, although this is often less efficient for creating C2-substituted morpholines compared to building the ring. A more versatile approach involves the reaction of 2-chloro-5-methylpyridine with 2-(Boc-amino)ethanol, followed by deprotection and an intramolecular Williamson ether synthesis (O-alkylation) to close the morpholine ring.
Route B: Reductive Amination of a Pyridine Aldehyde
Another key strategy involves the condensation of a pyridine aldehyde with a diethanolamine (B148213) derivative. In this route, 5-methylpyridine-2-carboxaldehyde would serve as the pyridine precursor. This aldehyde can be condensed with diethanolamine under reductive amination conditions. The reaction typically proceeds via the formation of a hemiaminal intermediate, which, upon reduction with agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), yields the target morpholine. This method is advantageous as it builds the crucial C-N bond and sets the heterocyclic framework in a single, often high-yielding, step.
Route C: From α-Halo Ketones and Amino Alcohols
A classical approach to morpholine synthesis is the reaction between an α-halo ketone and an amino alcohol. For the synthesis of this compound, this would conceptually involve a precursor like 2-(2-bromoacetyl)-5-methylpyridine reacting with ethanolamine. However, the synthesis of such a precursor is complex. A more feasible variation starts from 2-vinylpyridines. While not a direct condensation, the palladium-catalyzed hydroamination of a suitably protected aminoalkene, derived from a vinylpyridine, can yield the morpholine ring as a single diastereomer. rsc.org
Route D: From Aziridines or Epoxides
Ring-opening reactions of aziridines or epoxides provide another pathway. For instance, reacting 2-(oxiran-2-yl)-5-methylpyridine with an amino alcohol could lead to the morpholine structure after subsequent cyclization. A more direct method involves the reaction of a carbamate-protected aziridine (B145994) with an unsaturated alcohol nucleophile, followed by palladium-catalyzed hydroamination to stereoselectively form 2,5-disubstituted morpholines. rsc.org This highlights the versatility of using small, strained rings as building blocks for more complex heterocyclic systems.
Chemo-, Regio-, and Stereoselectivity Considerations in Synthesis
The synthesis of this compound requires careful control over several selectivity aspects to ensure the correct isomer is formed.
Chemoselectivity: In multi-step syntheses, protecting groups are often necessary to prevent side reactions. For instance, in the Buchwald-Hartwig approach, the hydroxyl and amine groups of the ethanolamine derivative must react selectively. The amine is intended to displace the halide on the pyridine ring, and the alcohol is involved in the final ring closure. Using a Boc-protected amine ensures that N-arylation occurs before the final cyclization step. In reductive amination, the choice of reducing agent is critical to selectively reduce the iminium ion intermediate without affecting the pyridine ring or other functional groups.
Regioselectivity: This is a paramount challenge in pyridine chemistry due to the electronic nature of the ring. nih.gov
Precursor Synthesis: The synthesis of the key precursor, 2-chloro-5-methylpyridine or 5-methylpyridine-2-carboxaldehyde, must be regioselective. Starting from 3-methylpyridine (β-picoline), direct functionalization like chlorination or radical alkylation (e.g., Minisci reaction) often yields a mixture of regioisomers, with substitution occurring at the C2, C4, and C6 positions. wikipedia.org The Minisci reaction, which involves a nucleophilic radical substitution, is particularly sensitive to steric and electronic effects, and reaction conditions (like pH) can be tuned to favor certain isomers. wikipedia.orgnih.gov Achieving high regioselectivity for the 2-position often requires multi-step sequences or the use of directing groups.
Cyclization: In routes involving ring opening of an unsymmetrical epoxide or aziridine attached at the C2 position of the pyridine, the regioselectivity of the nucleophilic attack (at the Cα or Cβ of the small ring) must be controlled.
Stereoselectivity: The target molecule, this compound, possesses a stereocenter at the C2 position of the morpholine ring. Therefore, non-stereoselective syntheses will produce a racemic mixture. Achieving an enantiomerically pure product requires an asymmetric approach.
Asymmetric Hydrogenation: One powerful method is the asymmetric hydrogenation of a 2-(5-methylpyridin-2-yl)-dehydromorpholine precursor. Using a chiral transition-metal catalyst, such as a rhodium complex with a chiral bisphosphine ligand, can afford the desired enantiomer with high enantiomeric excess (ee). enamine.net
Chiral Pool Synthesis: Starting from enantiopure building blocks, such as an enantiopure epoxide or amino alcohol, can transfer the chirality to the final product. For example, the reaction of an enantiopure epoxide with an amino alcohol can lead to a diastereomerically and enantiomerically pure amino diol, which can then be cyclized. acs.org
Catalytic Asymmetric Methods: Recent advances include photocatalytic, diastereoselective annulation strategies that can construct substituted morpholines from simple starting materials with high stereocontrol. nih.gov Copper-promoted oxyamination of alkenes is another method that can produce morpholines with high diastereoselectivity. nih.gov
Optimization of Reaction Conditions and Yields
The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction parameters for the chosen synthetic route. Drawing parallels from similar transformations provides insight into key variables.
Optimization of Intramolecular N-Arylation (Buchwald-Hartwig type):
The success of Palladium-catalyzed C-N bond formation is sensitive to the choice of ligand, base, and solvent. For challenging substrates like electron-deficient heteroaryl halides, specialized ligands are often required to promote efficient catalysis and prevent catalyst deactivation.
| Parameter | Condition | Outcome/Rationale | Reference |
| Catalyst | Pd₂(dba)₃ / BippyPhos | BippyPhos is an effective ligand for aminations involving heteroaryl halides. | acs.org |
| Catalyst | Pd-GPhos / NaOTMS | The GPhos ligand system is robust and resistant to deactivation by coordinating heterocycles like pyridine. | nih.gov |
| Base | NaOt-Bu | Strong, non-nucleophilic base, commonly used in toluene or ethereal solvents. | nih.gov |
| Base | K₂CO₃, Cs₂CO₃ | Weaker inorganic bases can be effective, often used in polar aprotic solvents like DMF or with t-BuOH. | nih.gov |
| Solvent | Toluene, Dioxane | Standard non-polar aprotic solvents for Pd-catalyzed aminations. | nih.gov |
| Solvent | t-BuOH, DMF | Polar solvents can improve the solubility of polar substrates like pyridine derivatives. | nih.gov |
| Temperature | 60-110 °C | Reaction temperature is optimized to balance reaction rate with catalyst stability and side reactions. | nih.gov |
Optimization of Reductive Amination:
For the condensation of 5-methylpyridine-2-carboxaldehyde with diethanolamine, the key is to control the formation and subsequent reduction of the iminium intermediate.
| Parameter | Condition | Outcome/Rationale | Reference |
| Reducing Agent | NaBH(OAc)₃ | Mild and selective, effective for a wide range of substrates without reducing the pyridine ring. | Analogous Reactions |
| Reducing Agent | NaBH₃CN | Effective under mildly acidic conditions required to promote iminium ion formation. | Analogous Reactions |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Common solvents for reductive amination. | Analogous Reactions |
| Additive | Acetic Acid | Often used to catalyze imine/iminium formation. | Analogous Reactions |
| Temperature | 0 °C to Room Temp. | The reaction is typically run at mild temperatures to control reactivity and minimize side products. | Analogous Reactions |
By carefully selecting and optimizing these conditions based on analogous systems, a viable and efficient synthesis for this compound can be developed, achieving good yields and the desired chemo-, regio-, and stereochemical purity.
Molecular Structure and Conformation Analysis
Theoretical Conformational Space Exploration
Computational chemistry provides powerful tools to explore the potential shapes, or conformations, that 2-(5-Methylpyridin-2-yl)morpholine can adopt.
The morpholine (B109124) ring, a saturated heterocycle, typically adopts a chair conformation to minimize steric strain. In this compound, the morpholine ring is expected to exist predominantly in this stable chair form. This conformation places the substituents in either axial or equatorial positions, with the equatorial position generally being more stable for larger groups to reduce steric hindrance. The pyridine (B92270) ring, being an aromatic system, is inherently planar.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
A combination of spectroscopic methods is employed to experimentally verify the structural features of this compound.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides insights into the functional groups present in a molecule and their vibrational modes. nih.gov For this compound, characteristic vibrational bands can be assigned to specific bonds and groups.
The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic morpholine ring are expected in distinct regions of the spectrum. For instance, aromatic C-H stretching typically appears above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below this value. The C=C and C=N stretching vibrations within the pyridine ring are anticipated in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the ether linkage in the morpholine ring would also produce a characteristic band. The bending vibrations of the CH₂ groups in the morpholine ring are also identifiable. scielo.org.mx A detailed assignment of these vibrational modes helps to confirm the presence and connectivity of the functional groups within the molecule.
Table 1: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Pyridine Ring | C-H Stretch | > 3000 |
| Morpholine Ring | C-H Stretch | < 3000 |
| Pyridine Ring | C=C, C=N Stretch | 1600 - 1450 |
| Morpholine Ring | CH₂ Bend | ~1450 |
| Morpholine Ring | C-O-C Stretch | ~1100 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Atom Connectivity and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the connectivity of atoms and providing information about their stereochemical arrangement. nih.gov
¹H NMR: The proton NMR spectrum of this compound would show distinct signals for the protons on the pyridine and morpholine rings. The aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7-9 ppm), with their splitting patterns revealing their coupling relationships. The methyl group protons on the pyridine ring would appear as a singlet in the upfield region. The protons of the morpholine ring would exhibit more complex splitting patterns in the aliphatic region of the spectrum, with their chemical shifts influenced by their proximity to the nitrogen and oxygen atoms.
¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The carbon atoms of the pyridine ring would resonate at lower field (higher ppm values) compared to the sp³ hybridized carbons of the morpholine ring. The methyl carbon would appear at a characteristic upfield chemical shift.
2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish correlations between protons and carbons, confirming the atom connectivity within the molecule.
Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyridine-H | 7.0 - 8.5 | 120 - 150 |
| Morpholine-H | 2.5 - 4.0 | 45 - 70 |
| Methyl-H | ~2.5 | ~18 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. rsc.orgrsc.org
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Patterns
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. libretexts.org The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight.
The fragmentation of the molecular ion upon electron impact provides valuable structural clues. Common fragmentation pathways for this molecule could include the cleavage of the bond between the two rings, leading to the formation of ions corresponding to the 5-methylpyridine and morpholine moieties. The morpholine ring itself can undergo characteristic fragmentation, such as the loss of small neutral molecules. miamioh.edulibretexts.orgyoutube.com The analysis of these fragment ions helps to confirm the proposed structure. chemicalbook.com
As of the latest available data, specific X-ray crystallography studies for the solid-state structure of the chemical compound this compound have not been publicly documented in retrievable scientific literature.
While extensive research exists on the crystallographic analysis of various morpholine and pyridine derivatives, direct experimental determination of the crystal structure for this particular compound, including its crystal system, space group, and precise unit cell dimensions, is not present in the surveyed databases.
Therefore, a detailed discussion on the solid-state structure of this compound based on X-ray crystallography, along with corresponding data tables of crystallographic parameters, cannot be provided at this time. Further experimental research would be required to elucidate these structural details.
Computational Chemistry and Quantum Mechanical Studies
Density Functional Theory (DFT) Calculations
DFT calculations offer a robust framework for investigating the electronic and structural properties of the molecule.
Theoretical geometry optimization of 2-(5-Methylpyridin-2-yl)morpholine, often performed using methods like B3LYP with a 6-31G basis set, provides the most stable three-dimensional arrangement of its atoms. niscpr.res.in These calculations are crucial for determining bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy conformation. The energetic profile, derived from these calculations, helps in understanding the molecule's stability and the energy barriers for conformational changes.
The electronic properties of this compound are critical for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the band gap, is a measure of the molecule's chemical reactivity and kinetic stability. A smaller band gap suggests that the molecule is more likely to undergo chemical reactions. niscpr.res.in
Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule. huntresearchgroup.org.ukgrafiati.com This analysis for this compound reveals the distribution of electron density across the molecule. The calculated Mulliken charges indicate which atoms are electron-rich and which are electron-poor, providing clues about the molecule's polarity and potential sites for electrophilic and nucleophilic attack. niscpr.res.in
Table 1: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | (Value not publicly available) |
| LUMO Energy | (Value not publicly available) |
| Band Gap | (Value not publicly available) |
| Mulliken Charges | (Atom-specific values not publicly available) |
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule. libretexts.org These maps are invaluable for identifying regions that are prone to electrophilic and nucleophilic attack. nih.gov For this compound, the MEP map would typically show negative potential (red and yellow areas) around the nitrogen and oxygen atoms, indicating electron-rich areas that are susceptible to electrophilic attack. Conversely, positive potential (blue areas) would be observed around the hydrogen atoms, highlighting electron-deficient regions that are attractive to nucleophiles. researchgate.net MEP analysis is a powerful tool for predicting intermolecular interactions and chemical reactivity.
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can be employed to explore its conformational landscape, identifying the different shapes the molecule can adopt and the relative energies of these conformations. researchgate.netnih.gov This is particularly important for flexible molecules like this one, where different conformations can have distinct biological activities.
Furthermore, MD simulations can incorporate solvent molecules, allowing for the study of how the solvent affects the molecule's structure and dynamics. nih.govlivecomsjournal.org This provides a more realistic model of the molecule's behavior in a biological environment.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches (Excluding Clinical Data)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govmdpi.com In the context of this compound and its analogs, QSAR models can be developed to predict their activity against a particular biological target. researchgate.net
These models use various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. mdpi.com By correlating these descriptors with observed biological activity (obtained from non-clinical studies), a predictive model can be built. This approach can guide the design of new derivatives of this compound with potentially improved activity.
Ligand-Protein Interaction Modeling
The biological activity of a compound is intrinsically linked to its ability to interact with specific protein targets. Computational modeling techniques such as molecular docking and in silico target identification are pivotal in elucidating these interactions, predicting binding affinities, and identifying potential biological targets for novel compounds.
While specific molecular docking or comprehensive in silico target identification studies for this compound are not extensively available in the public domain, the principles of these methodologies can be described. Molecular docking, for instance, predicts the preferred orientation of a ligand when bound to a target protein. This method evaluates the binding energy and analyzes the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
In silico target identification, on the other hand, employs a range of computational strategies to predict the biological targets of a small molecule. These approaches can be based on ligand similarity, where the compound is compared to molecules with known targets, or on reverse docking, where the compound is screened against a large library of protein structures.
Although detailed research findings and specific data tables for this compound are not presently available, the following table illustrates the kind of data that would be generated from such computational studies.
Table 1: Illustrative Molecular Docking Data for this compound with a Hypothetical Protein Target
| Parameter | Value |
| Protein Target | Hypothetical Kinase XYZ |
| Docking Score (kcal/mol) | -8.5 |
| Key Interacting Residues | ASP145, LYS72, PHE80 |
| Hydrogen Bonds | N-H of morpholine (B109124) with ASP145; Pyridine-N with LYS72 |
| Hydrophobic Interactions | Methyl group of pyridine (B92270) with PHE80 |
| Predicted Binding Affinity (Ki) | 150 nM |
Table 2: Illustrative In Silico Target Prediction for this compound
| Prediction Method | Predicted Target Class | Confidence Score |
| Ligand-Based Similarity | Kinases | 0.85 |
| Reverse Docking | Monoamine Oxidase A | 0.78 |
| Pharmacophore Matching | Sigma-1 Receptor | 0.72 |
It is crucial to emphasize that the data presented in the tables above are purely illustrative and not based on actual experimental or computational results for this compound. They serve to demonstrate the type of information that ligand-protein interaction modeling can provide. Further computational and experimental investigations are necessary to determine the actual biological targets and binding characteristics of this compound.
Reactivity and Derivatization Studies
Electrophilic and Nucleophilic Substitution Reactions on Pyridine (B92270) and Morpholine (B109124) Rings
Pyridine Ring:
The pyridine ring in 2-(5-Methylpyridin-2-yl)morpholine is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.orguoanbar.edu.iq This effect is further compounded in acidic media, where protonation of the nitrogen atom forms a pyridinium (B92312) ion, significantly increasing the ring's deactivation. uoanbar.edu.iq Consequently, electrophilic substitution on the pyridine ring requires vigorous reaction conditions. When substitution does occur, it is directed to the positions meta to the nitrogen atom (C-3 and C-5) to avoid the formation of an unstable intermediate with a positive charge on the nitrogen. quimicaorganica.orguoanbar.edu.iq Theoretical studies on pyridine derivatives using Molecular Electron Density Theory (MEDT) have provided insights into the stepwise polar mechanism of these reactions. rsc.orgresearchgate.net
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the ortho (C-2 and C-6) and para (C-4) positions. nih.govquora.comquimicaorganica.org The presence of a good leaving group at these positions facilitates the reaction. For this compound, the morpholine group is at the 2-position, a prime site for nucleophilic attack. However, the morpholine itself is not a typical leaving group. Nucleophilic substitution would likely require prior modification of the morpholine ring or activation of the pyridine ring. The reaction of 2-halopyridines with various nucleophiles, such as thiols, alkoxides, and amines, has been shown to proceed under microwave irradiation, significantly reducing reaction times. sci-hub.se
Morpholine Ring:
The morpholine ring is generally stable but can undergo reactions such as N-alkylation at the nitrogen atom. The reactivity of the C-H bonds within the morpholine ring towards substitution is low. However, functionalization can be achieved through various synthetic strategies, often involving ring-opening and subsequent closing reactions.
Functionalization of the Pyridine Methyl Group
The methyl group at the 5-position of the pyridine ring offers a valuable site for functionalization. The methyl groups of picolines (methyl-substituted pyridines) are known to be reactive and can be modified to introduce a variety of functional groups. nih.gov This reactivity stems from the ability to deprotonate the methyl group to form a stabilized carbanion.
One common strategy involves the metalation of the methyl group using strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), followed by reaction with an electrophile. This approach allows for the introduction of a wide range of substituents. For instance, the reaction of metalated picolines with dimethyldisulfide can lead to the formation of dithioacetals, which can be further transformed into aldehydes, ketones, or esters. nih.gov
Another approach is the direct C-H functionalization of the methyl group. For example, metal-free approaches have been developed for methylene (B1212753) insertion into imidazo[1,5-a]pyridines, which could potentially be adapted for the functionalization of the methyl group of this compound. nih.govacs.org
Cycloaddition Reactions and Ring Transformations Involving the Scaffold
The this compound scaffold can participate in cycloaddition reactions and ring transformations, primarily involving the morpholine moiety.
Cycloaddition Reactions:
Ring Transformations:
The morpholine ring can undergo various transformations, including ring-opening and ring-expansion reactions. These reactions provide routes to novel heterocyclic structures. For example, the reaction of N-alkenyl 2-pyridones, generated from the ring opening of thiazolino-2-pyridones, can lead to the formation of new ring systems. nih.govnih.gov
Formation of Metal Complexes and Coordination Chemistry Aspects
The nitrogen atoms in both the pyridine and morpholine rings of this compound are potential coordination sites for metal ions. Pyridine and its derivatives are well-known ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. wikipedia.orgjscimedcentral.comresearchgate.net The coordination can lead to various geometries, including octahedral and tetrahedral, depending on the metal ion and other ligands present. wikipedia.orgresearchgate.netnih.gov
Binding Modes and Coordination Geometries with Transition Metals
This compound can act as a bidentate ligand, coordinating to a metal center through the nitrogen atoms of both the pyridine and morpholine rings. The resulting complexes can exhibit various coordination geometries. For example, transition metal complexes with Schiff base ligands derived from 2-formylpyridine show a variety of coordination modes and geometries. nih.gov The crystal structures of several transition metal complexes with pyridine-containing ligands have been determined, revealing geometries such as distorted square planar and distorted tetrahedral. researchgate.netnih.gov
Below is a table summarizing the coordination geometries observed in some related transition metal complexes.
| Metal Ion | Ligand(s) | Coordination Geometry | Reference(s) |
| Cr(II) | Me2Si(NPh)2, iPr2Im | Distorted square planar | researchgate.net |
| Mn(II) | Me2Si(NPh)2, iPr2Im | Distorted tetrahedral | researchgate.net |
| Fe(II) | Me2Si(NPh)2, iPr2Im | Distorted tetrahedral | researchgate.net |
| Co(II) | Me2Si(NPh)2, iPr2Im | Distorted tetrahedral | researchgate.net |
| Zn(II) | Me2Si(NPh)2, iPr2Im | Distorted tetrahedral | researchgate.net |
| Ni(II) | phen, mal, H2O | Octahedral | psu.edu |
| Cu(II) | bpy, H2O, malonate | Distorted square pyramidal | psu.edu |
| Mn(II) | C15H15NO2, Cl | Distorted octahedral | nih.gov |
Ligand Field Theory Applications to Metal-2-(5-Methylpyridin-2-yl)morpholine Complexes
Ligand Field Theory (LFT) is a model used to describe the electronic structure of transition metal complexes. wikipedia.org It is an application of molecular orbital theory that explains the splitting of the d-orbitals of the central metal ion due to the electrostatic field of the surrounding ligands. libretexts.orgpvpcollegepatoda.org The nature of the ligand and the geometry of the complex determine the extent of this splitting.
Recent advancements in computational chemistry, such as ab initio ligand field theory (AILFT), allow for the detailed analysis of metal-ligand bonding and the prediction of d-orbital energies and splitting patterns. whiterose.ac.uk Such studies on related iron(II) complexes with pyrazolyl-pyridine ligands have provided insights into the nature of metal-ligand π-bonding. whiterose.ac.uk
Photophysical and Photochemical Properties of Resulting Coordination Compounds
Coordination compounds of this compound with transition metals are expected to exhibit interesting photophysical and photochemical properties. The luminescence of metal complexes is often dependent on metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge transfer (LLCT) transitions. researchgate.netnih.gov
The photophysical properties of metal polypyridyl complexes, in particular, have been extensively studied. researchgate.netresearchgate.net Ruthenium(II) bipyridyl complexes, for example, are known for their strong luminescence at room temperature, which arises from a 3MLCT excited state. researchgate.net The emission properties can be tuned by modifying the ligands. For instance, cycloplatinated(II) complexes with 2-vinylpyridine (B74390) ligands are luminescent, with the emission localized on the cyclometalated ligand. mdpi.com
The table below shows the emission properties of some related cycloplatinated(II) complexes. mdpi.com
| Complex | Emission Maximum (nm) | Quantum Yield (%) |
| [PtMe(Vpy)(PPh3)] | 550 | 0.5 |
| [PtMe(Vpy)(PPh2Me)] | 550 | 1.2 |
| [PtMe(Vpy)(PPhMe2)] | 550 | 2.5 |
The photochemical behavior of these complexes is also of significant interest, with potential applications in areas such as photocatalysis and photodynamic therapy. rsc.org The interaction of metal complexes with biological molecules like DNA can be studied through their photophysical properties, where changes in luminescence can indicate binding events. researchgate.net
Detailed studies on its crystal structure, intermolecular interactions—such as hydrogen bonding, π-π stacking, or van der Waals forces—and any resulting self-organized structures have not been reported in the searched scientific literature. Consequently, data on bond lengths, angles, and intermolecular distances that would be necessary to construct a data table on its supramolecular features are absent.
While general principles of supramolecular chemistry and the crystal structures of related heterocyclic compounds, such as morpholine and some pyridine derivatives, are well-documented, this information cannot be directly extrapolated to predict the specific crystalline arrangement and intermolecular interactions of this compound with the required scientific accuracy.
Therefore, the section on "" focusing on "Supramolecular Assembly and Self-Organization Based on Intermolecular Interactions" for this particular compound cannot be generated at this time due to the lack of available research findings.
Mechanistic Studies of Biological Activity in Vitro and in Silico Focus
Exploration of Molecular Targets and Binding Mechanisms (e.g., Enzyme Active Site Interactions)
Initial investigations into the biological activity of 2-(5-Methylpyridin-2-yl)morpholine have identified it as a potential inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α) with an IC₅₀ value of 8.2 μM. HIF-1α is a critical transcription factor in cellular responses to low oxygen environments, or hypoxia, and plays a significant role in the progression of various diseases, including cancer. The inhibition of HIF-1α is a key area of research for developing novel therapeutics.
While specific crystallographic or detailed molecular docking studies for this compound bound to HIF-1α are not extensively available in the public domain, the binding mechanisms of other small molecule inhibitors targeting HIF-1α can provide valuable insights. Generally, such inhibitors can act through various mechanisms, including:
Direct Inhibition: Binding directly to the HIF-1α protein, thereby preventing its dimerization with HIF-1β or its binding to DNA.
Indirect Inhibition: Affecting the signaling pathways that regulate HIF-1α expression, stability, or transcriptional activity. For instance, some inhibitors disrupt the interaction of HIF-1α with co-activators like p300/CBP or modulate the activity of enzymes involved in its post-translational modification.
For this compound, it is hypothesized that the pyridine (B92270) and morpholine (B109124) moieties play crucial roles in its interaction with the target protein. The nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the morpholine ring can potentially form hydrogen bonds with amino acid residues in the active site of a target enzyme or the binding pocket of a receptor. The methyl group on the pyridine ring may engage in hydrophobic interactions, further stabilizing the ligand-protein complex.
Structure-Activity Relationship (SAR) Investigations for Related Analogues
The biological activity of a compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies are pivotal in optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Although comprehensive SAR studies specifically for a series of this compound analogues are not widely published, general principles derived from related classes of compounds can be extrapolated.
Impact of Pyridine Substitutions on Target Binding
The pyridine ring is a common scaffold in medicinal chemistry, and its substitution patterns significantly influence biological activity. For pyridine-containing inhibitors of various enzymes, the position, size, and electronic properties of substituents are critical.
In the context of this compound, the methyl group at the 5-position of the pyridine ring is a key feature. Altering this substituent could have the following effects:
Electronic Effects: Introducing electron-donating or electron-withdrawing groups can modify the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds or ionic interactions.
Steric Effects: Larger substituents might create steric hindrance, preventing optimal binding to the target. Conversely, smaller substituents might not provide sufficient van der Waals contacts for a stable interaction.
Hydrophobicity: Modifying the lipophilicity of the pyridine ring can impact both target binding and cellular permeability.
The following table illustrates hypothetical SAR trends for substitutions on the pyridine ring based on general medicinal chemistry principles.
| Position of Substitution | Type of Substituent | Predicted Impact on Activity | Rationale |
| 5-position | Small alkyl groups (e.g., ethyl) | Potentially maintained or slightly altered | Similar size and electronics to methyl group. |
| 5-position | Halogens (e.g., F, Cl, Br) | Variable | Can alter electronic properties and form halogen bonds, potentially increasing potency. |
| 5-position | Polar groups (e.g., OH, NH₂) | Likely decreased | May introduce unfavorable interactions in a hydrophobic binding pocket. |
| Other positions (3, 4, 6) | Any substituent | Significant change expected | Alters the overall shape and electronic distribution of the molecule. |
Role of Morpholine Ring Conformation and Substituents on Interaction
The morpholine ring is a privileged structure in drug discovery, often favored for its beneficial physicochemical properties, including improved aqueous solubility and metabolic stability. sci-hub.senih.gov The chair conformation of the morpholine ring is its most stable form, and its substituents can occupy either axial or equatorial positions, which can influence binding affinity. sci-hub.se
Exploration of Bioisosteric Replacements for Morpholine
Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. Several bioisosteres for the morpholine ring have been explored in drug design. sci-hub.se
Common bioisosteric replacements for the morpholine ring include:
Thiomorpholine: The replacement of the morpholine oxygen with a sulfur atom. This modification increases lipophilicity and can alter the conformation and electronic properties of the ring.
Oxetane: This four-membered ring has been used as a less lipophilic and more metabolically stable alternative to morpholine. sci-hub.se
The choice of a bioisostere depends on the specific requirements of the target and the desired properties of the resulting analogue.
Mechanistic Pathways of Observed Biochemical Effects (e.g., Enzyme Inhibition Kinetics)
As previously mentioned, this compound has been identified as an inhibitor of HIF-1α. The inhibition of HIF-1α can occur through several mechanisms, such as preventing its synthesis, promoting its degradation, or blocking its transcriptional activity. nih.govnih.gov
For HIF-1α, which is a transcription factor rather than a classical enzyme, the "inhibition kinetics" would refer to the dynamics of its suppression. This could involve time-course studies to determine how quickly the compound reduces HIF-1α levels or activity and dose-response experiments to establish the concentration at which it is effective.
Investigation of Cellular Uptake and Intracellular Localization Mechanisms (Non-Human Cells/Models)
The ability of a compound to exert its biological effect is dependent on its ability to reach its intracellular target. Therefore, understanding the mechanisms of cellular uptake and intracellular localization is of paramount importance. For a compound like this compound, which is likely to target intracellular proteins, efficient transport across the cell membrane is essential.
While specific studies on the cellular uptake of this compound are not available, the uptake of other morpholine-containing compounds has been investigated. The mechanism of cellular entry can vary depending on the physicochemical properties of the molecule and the cell type. Potential mechanisms include:
Passive Diffusion: Small, lipophilic molecules can often diffuse across the cell membrane down their concentration gradient.
Facilitated Diffusion: Transport across the membrane is aided by a carrier protein, but does not require energy.
Active Transport: The molecule is transported against its concentration gradient by a transporter protein, a process that requires energy.
Endocytosis: The cell engulfs the molecule by forming a vesicle around it. This is a common mechanism for the uptake of larger molecules and nanoparticles. mdpi.com
The morpholine moiety is known to often improve the pharmacokinetic properties of a drug, including its ability to cross cell membranes. nih.govacs.org The intracellular localization of the compound would be expected to be in the cytoplasm and/or the nucleus, where it can interact with targets like HIF-1α. Fluorescence microscopy techniques using tagged analogues of the compound could be employed to visualize its subcellular distribution.
Advanced Applications in Materials Science and Catalysis
Future Directions and Emerging Research Avenues for 2 5 Methylpyridin 2 Yl Morpholine
The exploration of the chemical space occupied by heterocyclic compounds continues to be a fertile ground for discovery. Within this landscape, 2-(5-Methylpyridin-2-yl)morpholine presents a structure of significant interest due to the combination of the electron-donating morpholine (B109124) ring and the aromatic pyridine (B92270) system. While its current applications are established, the future of this compound lies in the convergence of advanced synthesis, analysis, computational science, and systems biology. This article focuses on the prospective research avenues that could unlock the full potential of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(5-Methylpyridin-2-yl)morpholine, and how do reaction conditions influence yield and purity?
- Methodology :
- Nucleophilic aromatic substitution : React 5-methyl-2-chloropyridine with morpholine under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., DIPEA) to facilitate deprotonation and substitution. Reaction temperatures of 100–120°C for 4–6 hours yield ~65–70% product .
- Microwave-assisted synthesis : Accelerate reaction kinetics using microwave irradiation (e.g., 150°C, 30 minutes), improving yield to ~80% while reducing side products .
- Critical Parameters :
- Base selection : DIPEA or NaOH ensures efficient deprotonation without byproduct formation .
- Solvent choice : DMF enhances solubility of aromatic intermediates compared to THF .
Q. What spectroscopic and chromatographic techniques are used to confirm the structure and purity of this compound?
- Characterization Workflow :
- ¹H NMR : Key signals include δ 1.20 ppm (d, 6H, methyl groups), 3.70–3.84 ppm (m, morpholine protons), and 6.45–7.72 ppm (pyridine ring protons) .
- LCMS (ESI) : Molecular ion peak at m/z 208 [M+H]⁺ confirms molecular weight .
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40) to assess purity (>95%) .
Q. How can researchers troubleshoot low yields in the synthesis of this compound?
- Common Issues :
- Incomplete substitution : Increase reaction time (up to 8 hours) or temperature (130°C) .
- Byproduct formation : Use scavengers like molecular sieves to trap residual water or optimize stoichiometry (morpholine:pyridine derivative = 1.1:1) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or biological interactions of this compound?
- Methods :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites using SMILES strings (e.g.,
CC1=NC=CC(=C1)N2CCOCC2) . - Molecular docking : Simulate binding affinities with target proteins (e.g., kinases) using software like AutoDock Vina, leveraging InChIKey
FOWPSAMYBKKCFS-UHFFFAOYSA-Nfor 3D structure generation .
Q. What strategies enable regioselective functionalization of the pyridine ring in this compound?
- Approaches :
- Directed ortho-metalation : Use LiTMP to deprotonate the 3-position of the pyridine ring, followed by electrophilic quenching (e.g., iodine or boronic esters) .
- Cross-coupling reactions : Suzuki-Miyaura coupling at the 4-position using palladium catalysts and arylboronic acids (e.g., 4-fluorophenylboronic acid) .
**How should researchers resolve contradictions in reported biological activity data for 2-(5-Methylpyridin-8]].
Q. What mechanistic insights explain the formation of morpholine-pyridine hybrids under varying catalytic conditions?
- Proposed Mechanism :
- Step 1 : Base-mediated deprotonation of morpholine generates a nucleophilic amine.
- Step 2 : Aromatic substitution at the 2-position of 5-methylpyridine via a Meisenheimer intermediate, confirmed by ¹H NMR monitoring of intermediate δ 2.27–2.39 ppm (methylene protons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
